
3-(Ethylamino)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-3-methylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a secondary amine and alcohol, characterized by the presence of an ethylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)-3-methylbutan-1-ol typically involves the reaction of 3-methyl-2-butanone with ethylamine. The process can be summarized as follows:
Step 1: 3-methyl-2-butanone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Step 2: The reaction mixture is then subjected to purification processes, including distillation or recrystallization, to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, primary alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
3-(Ethylamino)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in various biochemical reactions. The compound may act on enzymes or receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
- 3-(Methylamino)-3-methylbutan-1-ol
- 3-(Propylamino)-3-methylbutan-1-ol
- 3-(Isopropylamino)-3-methylbutan-1-ol
Comparison: 3-(Ethylamino)-3-methylbutan-1-ol is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-(ethylamino)-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-8-7(2,3)5-6-9/h8-9H,4-6H2,1-3H3 |
InChI Key |
PQZMBNBVQCJGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B13257573.png)
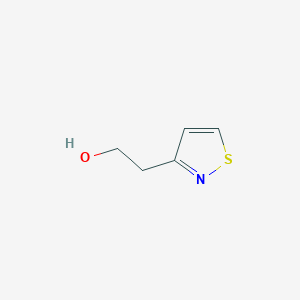
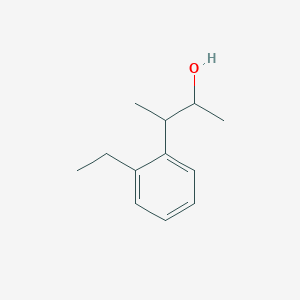
![ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13257595.png)
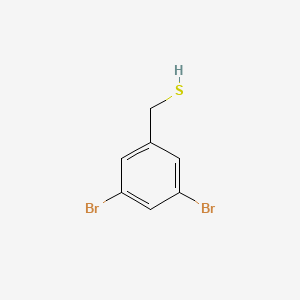

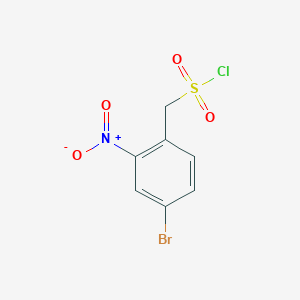
![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13257609.png)
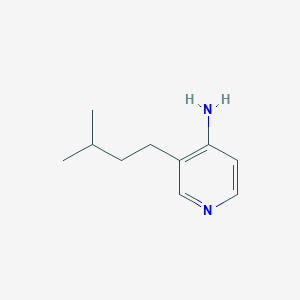

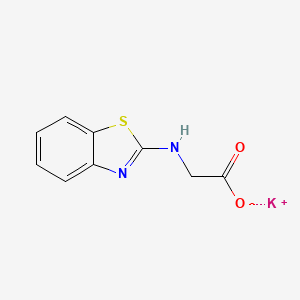
amine](/img/structure/B13257639.png)
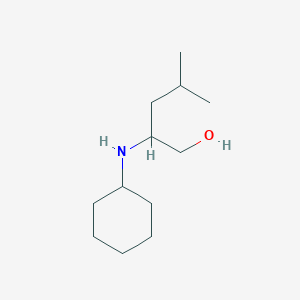
![4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13257647.png)
